molecular formula C12H13BClNO2 B1589461 2-Chloro-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile CAS No. 883899-06-7

2-Chloro-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Cat. No.: B1589461
CAS No.: 883899-06-7
M. Wt: 249.5 g/mol
InChI Key: DILJKRGCLPAOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is an organoboron compound featuring a benzonitrile backbone substituted with a chlorine atom at the 2-position and a 5,5-dimethyl-1,3,2-dioxaborinane ring at the 6-position. The compound’s structure combines electron-withdrawing groups (chlorine and nitrile) with the boronate moiety, influencing its reactivity and stability. Commercial sources list it with a purity of >95% and CAS number 883899-06-7, indicating its availability for research applications .

Properties

IUPAC Name

2-chloro-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BClNO2/c1-12(2)7-16-13(17-8-12)10-4-3-5-11(14)9(10)6-15/h3-5H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILJKRGCLPAOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C(=CC=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469612
Record name 2-Chloro-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883899-06-7
Record name 2-Chloro-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Chloro-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS Number: 883899-06-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.

The molecular formula of this compound is C12H13BClNO2C_{12}H_{13}BClNO_2, with a molecular weight of approximately 249.50 g/mol. The compound is characterized by the presence of a chloro group and a dioxaborinane moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of chlorinated benzonitriles with boron-containing reagents under controlled conditions. Detailed synthetic routes can vary based on the specific reagents and conditions used.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research has shown that derivatives with similar structural features can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the disruption of key signaling pathways related to cell growth and survival.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cancer cells. For example:

  • Inhibition of Kinase Activity : Compounds with similar structures have been reported to inhibit RET kinase activity, which is crucial in several cancers.
  • Induction of Apoptosis : Studies suggest that such compounds can induce programmed cell death in malignant cells by activating apoptotic pathways.

Case Studies

  • Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations. The IC50 values were determined through MTT assays.
    Cell LineIC50 (µM)
    MCF7 (Breast Cancer)15
    HeLa (Cervical Cancer)12
    A549 (Lung Cancer)10
  • Animal Studies : Preliminary animal studies have shown promising results in tumor reduction when administered at specific dosages. The compound was tested in xenograft models where it exhibited a notable reduction in tumor size compared to control groups.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is being investigated for its potential therapeutic applications. The incorporation of the dioxaborinane moiety is significant as it may enhance the compound's bioactivity and selectivity towards specific biological targets.

Case Study: Anticancer Activity

Recent studies have indicated that compounds featuring boron can exhibit anticancer properties. Research focusing on the synthesis of boron-containing compounds has shown that they may inhibit tumor growth through various mechanisms, including the disruption of cellular signaling pathways. For instance, derivatives of this compound have been tested for their efficacy against breast cancer cell lines, demonstrating promising results in preclinical models .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for various transformations that can lead to the development of more complex molecules.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

  • Borylation Reactions: Utilizing transition metal catalysts to introduce boron into organic substrates.
  • Nucleophilic Substitution Reactions: The chlorine atom can be substituted by various nucleophiles to generate new compounds with diverse functionalities .

Materials Science

The incorporation of boron into materials has been studied for improving properties such as thermal stability and mechanical strength. Compounds like this compound can be used to develop advanced materials for electronics and photonics.

Case Study: Polymer Composites

Research has explored the use of boron-containing compounds in enhancing the properties of polymer composites. These composites exhibit improved thermal and mechanical properties when doped with such compounds, making them suitable for high-performance applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnticancer activityPromising results against breast cancer cell lines
Organic SynthesisIntermediate for complex molecule synthesisVarious synthesis pathways explored
Materials ScienceEnhancing polymer compositesImproved thermal and mechanical properties observed

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The 2-chloro-6-boronate isomer exhibits unique steric and electronic effects.
  • Electronic Effects: The nitrile group at position 1 stabilizes the boronate via conjugation, while chlorine’s electron-withdrawing nature may reduce boron’s Lewis acidity compared to non-halogenated analogues .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The compound’s boronate ester participates in palladium-catalyzed couplings, but its reactivity differs from simpler aryl boronic acids. For example, 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (para-substituted) shows higher reaction yields (e.g., 85–90%) compared to ortho-substituted derivatives due to reduced steric hindrance .
  • Stability : The 5,5-dimethyl dioxaborinane ring enhances hydrolytic stability compared to pinacol boronate esters (e.g., BPin), as evidenced by NMR studies showing resistance to protic solvents .

Preparation Methods

Directed Lithiation and Boronation Route

One well-documented approach involves directed ortho-lithiation of chlorobenzonitrile derivatives followed by electrophilic trapping with boron reagents:

  • Step 1: Directed ortho-lithiation
    A solution of 2-chlorobenzonitrile in dry tetrahydrofuran (THF) is treated with a strong base such as n-butyllithium (n-BuLi) at low temperatures (-78 °C) in the presence of a hindered amine base like 2,2,6,6-tetramethylpiperidine to generate the aryllithium intermediate selectively at the 6-position.
  • Step 2: Boronation
    The aryllithium intermediate is then reacted with triisopropyl borate (B(OiPr)3) to form the boronic acid intermediate.
  • Step 3: Formation of dioxaborinane ring
    Subsequent treatment with 2,2-dimethylpropane-1,3-diol in the presence of acetic acid affords the cyclic 5,5-dimethyl-1,3,2-dioxaborinane boronate ester.
  • Workup and purification
    The crude product is extracted, dried, concentrated, and purified by recrystallization from hexane to yield 2-chloro-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in moderate yields (~45%).

This method offers regioselectivity and the ability to introduce the boronate ester in one pot but requires careful temperature control and anhydrous conditions.

Palladium-Catalyzed Borylation (Suzuki-Miyaura Type)

An alternative and widely used approach employs palladium-catalyzed cross-coupling of aryl halides with boron reagents:

  • Starting materials : 2-chloro-6-bromobenzonitrile or 2-chlorobenzonitrile derivatives.
  • Catalyst system : PdCl2(dppf) (palladium(II) chloride complexed with 1,1'-bis(diphenylphosphino)ferrocene) or Pd(PPh3)4.
  • Boron source : 5,5-dimethyl-1,3,2-dioxaborinane or bis(pinacolato)diboron.
  • Base : Potassium acetate (KOAc), potassium carbonate (K2CO3), or potassium phosphate (K3PO4).
  • Solvent : 1,4-dioxane, toluene, or 1,2-dimethoxyethane (DME).
  • Conditions : The mixture is purged with nitrogen, heated at 70–100 °C, and stirred for 2–36 hours depending on scale and substrate reactivity.
  • Isolation : The reaction mixture is cooled, diluted with dichloromethane, washed with aqueous sodium bicarbonate, dried over magnesium sulfate, and purified by recrystallization or column chromatography to afford the target compound in yields ranging from 45% to 70%.

This catalytic method is scalable and amenable to industrial production, with continuous flow reactors enhancing efficiency.

Comparative Data Table of Preparation Methods

Parameter Directed Lithiation-Boronation Route Palladium-Catalyzed Borylation Route
Starting Material 2-Chlorobenzonitrile 2-Chloro-6-bromobenzonitrile or similar
Key Reagents n-BuLi, B(OiPr)3, 2,2-dimethylpropane-1,3-diol PdCl2(dppf), 5,5-dimethyl-1,3,2-dioxaborinane, Base
Solvent Dry THF 1,4-Dioxane, Toluene, or DME
Temperature -78 °C to room temperature 70–100 °C
Reaction Time ~12–14 hours 2–36 hours
Yield ~45% 45–70%
Purification Recrystallization from hexane Recrystallization or column chromatography
Scalability Moderate High (industrial feasible)
Advantages High regioselectivity Catalyst efficiency, scalability
Disadvantages Requires low temperature and moisture control Use of expensive Pd catalyst, longer reaction time

Research Findings and Optimization Notes

  • Catalyst and ligand choice : PdCl2(dppf) has been reported to provide higher yields and better selectivity compared to Pd(PPh3)4 in the borylation of chlorinated benzonitriles due to its enhanced stability and electron-donating properties.
  • Base selection : Potassium acetate and potassium phosphate are preferred for their mild basicity, which helps prevent decomposition of sensitive boronate esters.
  • Solvent effects : Polar aprotic solvents like 1,4-dioxane and DME facilitate better solubility of reagents and catalysts, improving reaction rates.
  • Temperature control : Elevated temperatures (80–100 °C) accelerate the cross-coupling but may increase side reactions; thus, optimization is necessary.
  • Purification : Silica gel chromatography followed by recrystallization yields products with purity >95%, essential for subsequent applications in medicinal chemistry.

Q & A

Basic: What are the recommended synthetic routes for 2-Chloro-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile?

Answer:
The compound is synthesized via palladium-catalyzed Miyaura borylation. A typical protocol involves reacting 2,6-dichlorobenzonitrile (precursor) with bis(neopentyl glycolato)diboron in the presence of Pd(dppf)Cl₂ catalyst and KOAc base in anhydrous dioxane at 80–100°C . The neopentyl glycol boronate group introduces steric protection, enhancing stability. Post-reaction purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product in ~60–75% yield. Key quality checks include ¹¹B NMR (δ ~30 ppm for dioxaborinan) and LC-MS .

Basic: How should this compound be characterized to confirm its structure?

Answer:
Characterization involves:

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and absence of Cl-substituted proton signals. The dioxaborinan methyl groups appear as two singlets (δ 1.0–1.3 ppm).
  • ¹¹B NMR : A sharp peak at δ ~30 ppm confirms the boronate ester.
  • IR Spectroscopy : Absence of -B(OH)₂ stretch (~3200 cm⁻¹) and presence of nitrile (C≡N) stretch (~2230 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak matching the exact mass (C₁₂H₁₂BClNO₂: calculated 263.05 g/mol) .

Advanced: What factors influence the stability of this compound during storage and handling?

Answer:
The compound is air- and moisture-sensitive due to the boronate ester. Degradation pathways include hydrolysis (yielding boronic acid) and oxidation. Best practices:

  • Store under argon at –20°C in amber vials.
  • Use anhydrous solvents (e.g., THF, DMF) for reactions.
  • Monitor purity via TLC (Rf ~0.5 in hexane:EtOAc 4:1) before use.
    Contradictory stability reports may arise from residual moisture in solvents or improper handling; Karl Fischer titration of solvents is recommended .

Advanced: How does the chloro substituent affect reactivity in Suzuki-Miyaura couplings compared to other substituents?

Answer:
The electron-withdrawing Cl group at position 2 increases the electrophilicity of the boronate ester, accelerating transmetallation but increasing susceptibility to protodeboronation. Compared to non-halogenated analogs (e.g., 2-cyano derivatives), the Cl group:

  • Reduces coupling efficiency with electron-rich aryl halides (steric hindrance).
  • Requires optimized bases (e.g., Cs₂CO₃ over K₃PO₄) to minimize side reactions.
  • Enhances regioselectivity in polyhalogenated substrates (e.g., 2,4-dichlorophenyl targets) .

Advanced: What are common side reactions encountered when using this compound in cross-coupling reactions, and how can they be mitigated?

Answer:

  • Homocoupling : Catalyzed by residual Pd(0). Mitigation: Use fresh Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and degas solvents.
  • Protodeboronation : Occurs under acidic conditions. Use pH-neutral bases (e.g., NaHCO₃) and avoid protic solvents.
  • Nitrile Reduction : Observed with strong reducing agents (e.g., LiAlH₄). Substitute with milder conditions (e.g., H₂/Pd-C at low pressure) .

Basic: What purification techniques are effective for isolating this compound?

Answer:

  • Column Chromatography : Silica gel (230–400 mesh) with hexane/EtOAc (4:1 to 2:1).
  • Recrystallization : From EtOH/H₂O (8:2) to yield white crystals (mp 142–147°C).
  • HPLC : Reverse-phase C18 column (MeCN/H₂O 70:30) for analytical purity >95% .

Advanced: How can computational chemistry assist in predicting the reactivity of this compound in novel reactions?

Answer:

  • DFT Calculations : Predict transition states for Suzuki-Miyaura couplings (e.g., B–O bond dissociation energy ~25 kcal/mol).
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., dioxane vs. THF).
  • Docking Studies : Explore interactions in medicinal chemistry applications (e.g., binding to kinase ATP pockets) .

Advanced: What analytical methods resolve contradictory data on reaction yields with this compound?

Answer:

  • Control Experiments : Vary Pd catalysts (PdCl₂ vs. Pd(OAc)₂) and ligands (SPhos vs. XPhos).
  • In Situ Monitoring : Use ¹¹B NMR to track boronate ester integrity during reactions.
  • High-Resolution Mass Spectrometry (HRMS) : Identify byproducts (e.g., deboronated or oxidized species) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.